molecular formula C12H19N3O3 B2440173 Ethyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate CAS No. 2248275-41-2

Ethyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate

Cat. No.: B2440173
CAS No.: 2248275-41-2
M. Wt: 253.302
InChI Key: CAJDHRGEQFKLKD-UHFFFAOYSA-N
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Description

Ethyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate is a complex organic compound belonging to the pyrazolopyrimidine class This compound features a pyrazolopyrimidine core, which is a fused heterocyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the pyrazolopyrimidine core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Ethyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly for targeting specific biological pathways.

  • Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Pyrazolopyrimidines

  • Tetrahydroquinolines

  • Indole derivatives

  • Chromene derivatives

Properties

IUPAC Name

ethyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-4-18-12(17)5-9-7(2)13-10-6-11(16)14-15(10)8(9)3/h6-9,13H,4-5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJDHRGEQFKLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(NC2=CC(=O)NN2C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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